molecular formula C18H18N2O2 B11376070 N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide

N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide

Cat. No.: B11376070
M. Wt: 294.3 g/mol
InChI Key: AICPRHVSYNLEIP-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide is a compound of significant interest in various fields of scientific research This compound is known for its unique chemical structure, which includes an indole ring, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide typically involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with 4-methoxybenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide: Lacks the benzyl group, leading to different reactivity and biological activity.

    N-[(4-methoxyphenyl)methyl]-1H-indole-2-carboxamide: Lacks the methyl group on the indole ring, affecting its chemical properties and applications.

    N-(4-methoxyphenyl)-1H-indole-2-carboxamide:

These comparisons highlight the uniqueness of this compound in terms of its structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-12-3-8-16-14(9-12)10-17(20-16)18(21)19-11-13-4-6-15(22-2)7-5-13/h3-10,20H,11H2,1-2H3,(H,19,21)

InChI Key

AICPRHVSYNLEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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